molecular formula C12H6BrN3O4 B5588994 3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5588994
M. Wt: 336.10 g/mol
InChI Key: IPWNTRGGAUHISI-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromofuran and nitrophenyl groups attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Oxidation: Potassium permanganate, water or acetone as solvents.

Major Products Formed

    Substitution: 3-(Substituted furan-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazoles.

    Reduction: 3-(5-Bromofuran-2-yl)-5-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Furan-2,5-dione derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromofuran moiety can participate in covalent bonding with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(5-Bromothiophen-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(5-Bromofuran-2-yl)-5-(4-aminophenyl)-1,2,4-oxadiazole

Uniqueness

3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromofuran and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-6-5-9(19-10)11-14-12(20-15-11)7-1-3-8(4-2-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWNTRGGAUHISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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